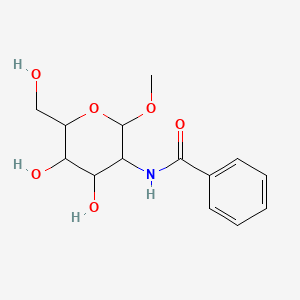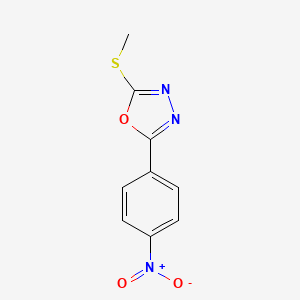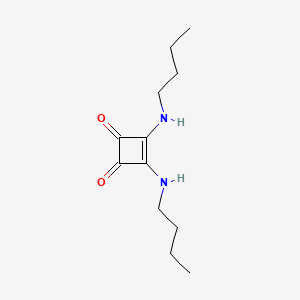![molecular formula C12H8Cl6I2 B11958286 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 91330-15-3](/img/structure/B11958286.png)
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multi-step organic reactions. The process begins with the preparation of a suitable tetracyclic precursor, which is then subjected to halogenation reactions. Chlorination and iodination are carried out under controlled conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in research and industrial settings.
化学反応の分析
Types of Reactions
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to selectively remove halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher-order chlorinated or iodinated derivatives, while reduction can produce partially dehalogenated compounds with fewer halogen atoms.
科学的研究の応用
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: Its unique structure and halogen content make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications explores its use as a lead compound for developing new drugs with specific biological activities.
Industry: The compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
類似化合物との比較
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with applications as a solvent and intermediate in chemical synthesis.
Hexachlorocyclohexane: A polyhalogenated compound with multiple stereoisomers, used as an insecticide and in chemical research.
Hexachlorobiphenyl: A chlorinated biphenyl compound studied for its environmental impact and toxicological properties.
Uniqueness
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its unique tetracyclic structure and the presence of both chlorine and iodine atoms. This combination of features imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
91330-15-3 |
|---|---|
分子式 |
C12H8Cl6I2 |
分子量 |
618.7 g/mol |
IUPAC名 |
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Cl6I2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7H,1H2 |
InChIキー |
LVKHCJHBNOEDKQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C3C(C1C(C2I)I)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)













